Thiq
Overview
Description
Synthesis Analysis
The synthesis of THIQ and its derivatives has been a subject of considerable interest. One notable method involves the CuCl2-catalyzed coupling of nonfunctionalized THIQs with organozinc reagents under aerobic conditions. This method is efficient and applicable to a wide range of substrates (Wang et al., 2015). Another approach involves a THIQ-mediated synthesis of 1,3-disubstituted allenes from terminal alkynes and aldehydes, demonstrating THIQ's versatility in mild-condition synthesis (Jiang et al., 2013).
Molecular Structure Analysis
The molecular structure of THIQ has been explored in various studies. Asymmetric synthesis of C1-chiral THIQs involves complex molecular structures with significant pharmaceutical and biological activities, highlighting the structural complexity and importance of THIQ derivatives (Li et al., 2020).
Chemical Reactions and Properties
THIQ undergoes a range of chemical reactions, demonstrating its reactive nature and functional versatility. For instance, the Lewis acid-catalyzed synthesis of THIQs showcases the compound's ability to participate in complex reaction sequences (Dhanasekaran et al., 2016). The development of Ugi three-component reactions (U3CRs) with chiral dihydroisoquinolines (DHIQs) to synthesize enantiopure THIQs further illustrates the chemical reactivity and application potential of THIQ in creating diverse compounds (Ramanivas et al., 2015).
Physical Properties Analysis
The physical properties of THIQ derivatives are crucial for understanding their behavior and potential applications. For instance, the photocatalytic approach for synthesizing biologically significant THIQ motifs using WS2 quantum dots highlights the importance of physical properties in the context of material science and biology (Deore & De, 2023).
Chemical Properties Analysis
THIQ's chemical properties are diverse and can lead to a variety of applications. The synthesis of THIQ motifs for their antimicrobial activity against resistant bacteria like MRSA underscores the compound's significant chemical properties (Deore & De, 2023).
Scientific Research Applications
Cancer and Central Nervous System (CNS) Disorders : THIQ derivatives have been recognized for their potential in drug discovery related to cancer and CNS disorders. They also show promise for treating infectious diseases like malaria (Singh & Shah, 2017).
Biomedicine : THz technology, which utilizes THIQ, has been widely used in biomedical applications. These include THz characterization techniques for amino acids, polypeptides, DNA, proteins, and notably, in cancer detection. Emerging techniques such as THz microfluidic chips and S-SNTS are also being explored (Gong et al., 2019).
Diversity-Oriented Synthesis of Pharmaceuticals : The development of a method for rapid assembly of 1,3-trans-disubstituted THIQ frameworks aids in the diversity-oriented synthesis of naphthylisoquinoline alkaloids and related pharmaceuticals (Bai et al., 2022).
Medical, Military, and Security Applications : THz imaging and sensing technologies, involving THIQs, find applications in medical, military, and security fields. Research on their biological effects is crucial for evaluating health hazards and establishing safety standards (Wilmink & Grundt, 2011).
Anticancer Drug Design : THIQ-based compounds exhibit potent activity against various cancer molecular targets, making them significant in anticancer drug design (Faheem et al., 2021).
Selective Inhibition of Enzymes : Tricyclic THIQs created through transition-metal mediated cyclotrimerisation show potential in selectively inhibiting enzymes like AKR1C3 (Santos et al., 2019).
properties
IUPAC Name |
(3R)-N-[(2R)-3-(4-chlorophenyl)-1-[4-cyclohexyl-4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-1-oxopropan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41ClN6O2/c34-28-12-10-24(11-13-28)18-30(38-31(41)29-19-25-6-4-5-7-26(25)20-36-29)32(42)39-16-14-33(15-17-39,21-40-23-35-22-37-40)27-8-2-1-3-9-27/h4-7,10-13,22-23,27,29-30,36H,1-3,8-9,14-21H2,(H,38,41)/t29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCHESOMJVGDSJ-LOYHVIPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CCN(CC2)C(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C4CC5=CC=CC=C5CN4)CN6C=NC=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2(CCN(CC2)C(=O)[C@@H](CC3=CC=C(C=C3)Cl)NC(=O)[C@H]4CC5=CC=CC=C5CN4)CN6C=NC=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953320 | |
Record name | THIQ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiq | |
CAS RN |
312637-48-2 | |
Record name | (3R)-N-[(1R)-1-[(4-Chlorophenyl)methyl]-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312637-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | THIQ | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312637482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THIQ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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